molecular formula C20H26N4O5S B10895469 4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid

4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid

Cat. No.: B10895469
M. Wt: 434.5 g/mol
InChI Key: LWMSTPPGHUOORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid is a complex organic compound featuring an adamantyl group, a thiazole ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 1-adamantylamine with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Attachment of the Adamantyl Group: The adamantyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrazino Group: Hydrazine is reacted with an appropriate carbonyl compound to form the hydrazino group.

    Final Coupling: The intermediate compounds are coupled under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the adamantyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The hydrazino and thiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and adamantyl group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties due to its structural features.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its multiple functional groups allow for interactions with various biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Adamantyl)-2-aryl-1,3-thiazoles: These compounds share the adamantyl and thiazole moieties but differ in their functional groups.

    Adamantyl-substituted β-hydroxybutyric acids: These compounds have the adamantyl group but lack the thiazole and hydrazino groups.

Uniqueness

4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activity. The presence of the adamantyl group imparts stability and lipophilicity, while the thiazole and hydrazino groups offer opportunities for hydrogen bonding and other interactions.

Properties

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[2-[3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C20H26N4O5S/c25-15(1-2-18(28)29)23-24-17(27)6-16(26)22-19-21-14(10-30-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h10-13H,1-9H2,(H,23,25)(H,24,27)(H,28,29)(H,21,22,26)

InChI Key

LWMSTPPGHUOORS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CC(=O)NNC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.